molecular formula C4H5BrN2S B6594140 4-Bromo-N-methyl-1,3-thiazol-2-amine CAS No. 932738-66-4

4-Bromo-N-methyl-1,3-thiazol-2-amine

Cat. No.: B6594140
CAS No.: 932738-66-4
M. Wt: 193.07 g/mol
InChI Key: DQLZGXQKWCHXJU-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a methyl group at the nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

4-Bromo-N-methyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Based on the activities of related thiazole derivatives, it can be inferred that the compound may interact with various targets, including enzymes, receptors, and dna, depending on its specific structure and functional groups .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The specific mode of action of this compound would depend on its specific structure and functional groups, as well as the nature of its target.

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, depending on their specific structure and functional groups . For instance, some thiazole derivatives have been reported to inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The specific pathways affected by this compound would depend on its specific structure and functional groups, as well as the nature of its target.

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific effects of this compound would depend on its specific structure and functional groups, as well as the nature of its target.

Preparation Methods

The synthesis of 4-Bromo-N-methyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thioamides under acidic or basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-N-methyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-6-4-7-3(5)2-8-4/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZGXQKWCHXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304319
Record name 4-Bromo-N-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932738-66-4
Record name 4-Bromo-N-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932738-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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